Lifitegrast impurity D is a byproduct associated with the synthesis of lifitegrast, a small-molecule integrin antagonist primarily used for treating dry eye disease. Lifitegrast itself targets the interaction between lymphocyte function-associated antigen 1 (LFA-1) and intercellular adhesion molecule 1 (ICAM-1), inhibiting T-cell activation and the subsequent inflammatory response in ocular tissues. Lifitegrast impurity D arises during the complex synthesis process of lifitegrast, which involves multiple
The formation of lifitegrast impurity D may occur during these reactions, particularly during amide hydrolysis, where conditions such as pH and temperature must be closely monitored to minimize degradation and byproduct formation .
The synthesis of lifitegrast involves several stages:
Recent studies have focused on optimizing these synthetic routes to enhance yield and reduce the formation of impurities through improved reaction conditions and methodologies .
Lifitegrast is primarily used in ophthalmology for the treatment of keratoconjunctivitis sicca (dry eye syndrome). Its role as an integrin antagonist helps mitigate inflammation associated with this condition. While lifitegrast impurity D itself does not have specific applications, controlling its levels during production is crucial for ensuring the safety and efficacy of the final product .
Lifitegrast belongs to a class of compounds known as integrin antagonists. Here are some similar compounds:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Efalizumab | Monoclonal antibody | Blocks LFA-1/ICAM-1 interaction | Used in psoriasis treatment |
| Natalizumab | Monoclonal antibody | Inhibits T-cell migration | Approved for multiple sclerosis |
| Vedolizumab | Monoclonal antibody | Targets integrin α4β7 for inflammatory bowel disease | Specific for gut-related conditions |
Lifitegrast is unique among these compounds due to its small-molecule structure that allows for topical application, specifically designed for ocular use. Unlike monoclonal antibodies that require intravenous administration, lifitegrast can be applied directly to the eye, providing a targeted approach to managing dry eye disease without systemic exposure .
Friedel-Crafts cyclization serves as a pivotal step in the synthesis of 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid, a key intermediate for Lifitegrast. During this reaction, the formation of impurity 5a—an aromatized byproduct—was identified as a major challenge. This impurity arises from metal-catalyzed dehydrogenative aromatization under elevated temperatures.
Optimization studies revealed that maintaining the reaction temperature between 155–165°C minimized impurity 5a formation to 6.3%, while higher temperatures (165–175°C) increased it to 13.6%. The following table summarizes the impact of temperature on product purity:
| Temperature Range (°C) | Purity of 5·HCl (%) | Impurity 5a (%) |
|---|---|---|
| 145–155 | No product | N/A |
| 155–165 | 93.4 | 6.3 |
| 165–175 | 85.3 | 13.6 |
Subsequent recrystallization using ethanol/water (10:4 v/v) at a 150 g scale enhanced the yield of 5·HCl to 78.4% with 99.3% purity, effectively reducing impurity 5a to 0.4%.
Carboxylation of the tetrahydroisoquinoline intermediate necessitates precise protecting group strategies to prevent side reactions. Comparative studies evaluated boc (tert-butyloxycarbonyl), trityl (triphenylmethyl), and methylene groups, with the trityl group demonstrating superior performance.
The use of n-BuLi (2.0 equivalents) with tetramethylethylenediamine (TMEDA) at −60 to −70°C achieved 98.9% conversion of the trityl-protected intermediate. In contrast, lithium diisopropylamide (LDA) required 3.0–4.0 equivalents for comparable results, making n-BuLi/TMEDA the preferred system. A novel quaternary ammonium salt (13) was isolated during carboxylation, yielding 95.9% with 99.6% purity through pH adjustment.
Deprotection studies highlighted the critical role of pH control. Hydrolysis at pH 4–5 and 0–5°C for 5 hours yielded free 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid with 96.4% yield and 99.7% purity. The table below outlines optimal deprotection conditions:
| pH | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 20–25 | 5 | 85.2 | 98.5 |
| 4–5 | 0–5 | 5 | 96.4 | 99.7 |
Recrystallization solvent systems were systematically evaluated to purify intermediates while minimizing impurity carryover. Ethanol/water mixtures outperformed single-solvent systems, with a 10:4 v/v ratio achieving 78.4% yield and 99.3% purity for 5·HCl on a 150 g scale. The following data compares solvent efficiency:
| Solvent System (v/v) | Yield (%) | Purity of 5·HCl (%) | Impurity 5a (%) |
|---|---|---|---|
| EtOH/H₂O (5:4) | 31.1 | 96.5 | 3.3 |
| EtOH (60 V) | 21.8 | 99.2 | 0.4 |
| H₂O (15 V) | 48.8 | 99.4 | 0.3 |
| EtOH/H₂O (10:4) | 78.4 | 99.3 | 0.4 |
Additionally, the recycling of triphenylmethanol (TrOH) to triphenylmethyl chloride (TrCl) via CaCl₂/HCl(aq) was demonstrated, achieving 93.0% yield and 98.0% purity, thereby enhancing atom economy.
Lifitegrast impurity D represents a significant process-related degradant that requires comprehensive analytical characterization to ensure pharmaceutical quality and regulatory compliance [1]. This compound, chemically designated as (S)-2-(2-(Benzofuran-6-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid, possesses a molecular formula of C29H26N2O7S and a molecular weight of 546.6 grams per mole [1] [2]. The impurity arises during the complex synthesis process of lifitegrast, particularly during amide hydrolysis reactions where conditions such as pH and temperature must be closely monitored to minimize degradation and byproduct formation .
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C29H26N2O7S | PubChem CID 138485820 [1] |
| Molecular Weight | 546.6 g/mol | PubChem CID 138485820 [1] |
| Exact Mass | 546.14607235 Da | PubChem CID 138485820 [1] |
| Monoisotopic Mass | 546.14607235 Da | PubChem CID 138485820 [1] |
| CAS Number | 2295862-00-7 | PubChem CID 138485820 [1] |
| Chemical Name | (S)-2-(2-(Benzofuran-6-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid | PubChem CID 138485820 [1] |
| Topological Polar Surface Area | 142 Ų | PubChem CID 138485820 [1] |
| XLogP3-AA | 3.4 | PubChem CID 138485820 [1] |
| Hydrogen Bond Donor Count | 2 | PubChem CID 138485820 [1] |
| Hydrogen Bond Acceptor Count | 7 | PubChem CID 138485820 [1] |
| Rotatable Bond Count | 7 | PubChem CID 138485820 [1] |
| Heavy Atom Count | 39 | PubChem CID 138485820 [1] |
| Defined Atom Stereocenter Count | 1 | PubChem CID 138485820 [1] |
| Complexity | 1030 | PubChem CID 138485820 [1] |
High-Performance Liquid Chromatography represents the primary analytical technique for the separation, identification, and quantification of lifitegrast impurity D in pharmaceutical matrices [4] [5]. The development of robust High-Performance Liquid Chromatography methods requires careful optimization of chromatographic parameters to achieve adequate resolution between the impurity and the parent compound while maintaining acceptable analysis times [6] [7].
The chromatographic separation of lifitegrast impurity D typically employs reverse-phase High-Performance Liquid Chromatography systems utilizing C18 bonded silica columns [4] [6]. Column dimensions commonly range from 100 × 2.1 millimeters to 250 × 4.6 millimeters with particle sizes between 3 and 5 micrometers, providing optimal balance between resolution and analysis time [6] [7]. The stationary phase selection is critical, with Shimadzu Ultra C18 and ZORBAX Eclipse XDB C18 columns demonstrating superior performance for lifitegrast-related impurity separations [5] [8].
Mobile phase composition plays a crucial role in achieving optimal separation of lifitegrast impurity D from other process-related impurities and degradation products [6] [7]. Binary gradient systems utilizing acetonitrile and methanol combinations with aqueous phosphoric acid buffers have proven most effective [6]. The mobile phase A typically consists of 0.1% orthophosphoric acid in water, while mobile phase B comprises acetonitrile and methanol in a 50:50 volume ratio [6] [7]. pH adjustment to values between 2.3 and 4.6 enhances peak shape and reproducibility while preventing unwanted ionization effects [6] [9].
Flow rates between 0.8 and 1.0 milliliters per minute provide optimal separation efficiency while maintaining reasonable analysis times [6] [7]. Detection wavelengths in the range of 215 to 260 nanometers offer adequate sensitivity for impurity quantification, with 215 nanometers being particularly effective for trace-level determinations [6] [7]. Column temperature control at ambient to 40 degrees Celsius ensures reproducible retention times and peak shapes across different analytical sessions [6].
| Parameter | Specification | Alternative Methods |
|---|---|---|
| Column Type | Reverse Phase C18 | Shimadzu Ultra C18, ZORBAX Eclipse XDB C18 [5] [8] |
| Column Dimensions | 250 × 4.6 mm | 100 × 2.1 mm to 250 × 4.6 mm [6] [7] |
| Particle Size | 5 μm | 3-5 μm [6] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water | Buffer solutions with formic acid [10] [9] |
| Mobile Phase B | Acetonitrile:Methanol (50:50) | Methanol:Acetonitrile:Water ratios [6] [7] |
| Flow Rate | 0.8-1.0 mL/min | 0.5-1.2 mL/min [6] [11] |
| Detection Wavelength | 215-260 nm | 200-280 nm range [6] [7] |
| Injection Volume | 10-20 μL | 2-50 μL [10] [11] |
| Column Temperature | Ambient to 40°C | Room temperature to 50°C [6] |
| Run Time | 15-30 minutes | 10-45 minutes [7] |
| Gradient Elution | Yes (Gradient method) | Isocratic and gradient methods [6] [7] |
| pH Adjustment | pH adjusted to 2.3-4.6 | pH 2.0-7.4 range [6] [9] |
| Sample Preparation Method | Protein precipitation with acetonitrile | Liquid-liquid extraction, direct injection [10] [11] |
Sample preparation methodologies for lifitegrast impurity D analysis typically involve protein precipitation using acetonitrile, which effectively removes interfering matrix components while preserving analyte integrity [10] [11]. Alternative approaches include liquid-liquid extraction and direct injection methods, depending on the complexity of the pharmaceutical matrix being analyzed [10] [11]. The choice of sample preparation technique significantly impacts method sensitivity and specificity, with protein precipitation demonstrating superior performance for complex formulations [10].
Method validation for High-Performance Liquid Chromatography analysis of lifitegrast impurity D must comply with International Conference on Harmonisation guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, and robustness parameters [12] [13]. Specificity studies demonstrate the method's ability to distinguish lifitegrast impurity D from other process-related impurities and degradation products, typically requiring resolution values greater than 2.0 [12] [13]. Linearity assessments across concentration ranges of 0.025 to 200 micrograms per milliliter yield correlation coefficients exceeding 0.999, confirming the proportional relationship between analyte concentration and detector response [14] [10].
Detection and quantification limits for lifitegrast impurity D vary depending on the analytical system and matrix complexity, with typical values ranging from 0.003 to 0.77 micrograms per milliliter for limits of detection and 0.008 to 2.33 micrograms per milliliter for limits of quantification [14] [10]. These sensitivity parameters ensure adequate detection of impurity levels at or below regulatory thresholds, supporting quality control and stability testing requirements [14] [10].
| Parameter | Acceptance Criteria | Typical Values |
|---|---|---|
| Specificity | Resolution ≥ 2.0 | 2.5-15.0 [12] [13] |
| Linearity Range | Concentration range covering 80-120% of target | 0.025-200 μg/mL [14] [10] |
| Correlation Coefficient | r² ≥ 0.99 | 0.999-1.000 [14] [10] |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3:1 | 0.003-0.77 μg/mL [14] [10] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10:1 | 0.008-2.33 μg/mL [14] [10] |
| Accuracy (%) | 98-102% | 94.42-112.80% [10] [11] |
| Precision (% RSD) | ≤ 2.0% | 0.74-9.72% [10] [11] |
| Recovery (%) | 95-105% | 75.06-104.03% [10] [11] |
| Robustness | Variations within ±2% | Acceptable variations [12] [13] |
| Ruggedness | Inter-analyst/lab variations ≤ 5% | Within acceptable limits [12] [13] |
Structural elucidation of lifitegrast impurity D and related process degradants requires a multifaceted analytical approach combining complementary spectroscopic and spectrometric techniques [15] [5]. The complex molecular architecture of these degradants necessitates comprehensive characterization to establish definitive structural assignments and understand degradation pathways [15] [16].
Mass spectrometry serves as the cornerstone technique for structural elucidation of lifitegrast impurity D, providing critical molecular weight information and fragmentation patterns essential for structural confirmation [5] [11]. Liquid Chromatography-Mass Spectrometry and Liquid Chromatography-Tandem Mass Spectrometry systems utilizing electrospray ionization offer superior sensitivity and selectivity for impurity characterization [5] [10] [11]. The molecular ion peak at mass-to-charge ratio 615.2 for lifitegrast and corresponding fragmentation to product ion 145.0 provides diagnostic information for structural assignments [11].
Time-of-Flight Mass Spectrometry with Q-TOF configuration enables accurate mass measurements essential for molecular formula determination and structural confirmation of unknown degradants [5] [11]. The high-resolution mass spectrometric data, combined with isotope pattern analysis, provides unambiguous molecular formula assignments for lifitegrast impurity D and related process impurities [5]. Collision-induced dissociation experiments reveal fragmentation pathways that elucidate structural features and connectivity patterns within the molecule [5] [17].
Nuclear Magnetic Resonance spectroscopy represents an indispensable tool for structural elucidation of lifitegrast impurity D, providing detailed information about molecular connectivity, stereochemistry, and conformational characteristics [18] [19] [20]. Proton Nuclear Magnetic Resonance spectroscopy reveals the hydrogen atom environment within the molecule, with chemical shift patterns characteristic of aromatic, aliphatic, and heteroatom-bound protons [18] [19]. Integration ratios and coupling patterns provide quantitative information about proton connectivity and spatial relationships [18] [19].
Carbon-13 Nuclear Magnetic Resonance spectroscopy complements proton studies by elucidating the carbon framework of lifitegrast impurity D [4] [20]. The technique provides information about carbon environments, including aromatic, aliphatic, carbonyl, and quaternary carbon centers [4] [20]. Distortionless Enhancement by Polarization Transfer experiments enhance spectral interpretation by revealing carbon multiplicity information [4].
Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence, establish connectivity patterns and stereochemical relationships within lifitegrast impurity D [19] [20]. These advanced techniques enable complete structural assignment by revealing through-bond and through-space correlations between nuclei [19]. The combination of two-dimensional Nuclear Magnetic Resonance data with mass spectrometric information provides definitive structural proof for process-related degradants [19] [20].
Infrared spectroscopy contributes functional group identification for lifitegrast impurity D, revealing characteristic absorption bands for carbonyl, amide, sulfone, and aromatic functionalities [16] [21]. The technique provides complementary structural information that supports assignments made through Nuclear Magnetic Resonance and mass spectrometry [16] [21]. Characteristic infrared absorption patterns serve as fingerprint identifiers for quality control applications [16].
| Analytical Technique | Application | Key Information Provided |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities | Retention time, peak area, resolution [6] [7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination and fragmentation patterns | Molecular ion peaks, fragmentation patterns [5] [11] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Structural confirmation and quantitative analysis | Precursor-product ion transitions [10] [11] |
| Nuclear Magnetic Resonance Spectroscopy (1H NMR) | Proton environment identification and integration | Chemical shifts, coupling patterns, integration [18] [19] |
| Nuclear Magnetic Resonance Spectroscopy (13C NMR) | Carbon framework elucidation | Carbon chemical shifts, multiplicity [4] [20] |
| Two-Dimensional Nuclear Magnetic Resonance (2D NMR) | Connectivity and stereochemistry determination | Spatial relationships, stereochemistry [19] [20] |
| Infrared Spectroscopy (IR) | Functional group identification | Functional group vibrations [16] [21] |
| Ultraviolet-Visible Spectroscopy (UV-Vis) | Chromophore characterization and purity assessment | Absorption maxima, molar absorptivity [6] [22] |
| Time-of-Flight Mass Spectrometry (Q-TOF-MS) | Accurate mass measurements | Exact molecular masses [5] |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Ionization and fragmentation analysis | Ionization efficiency, fragmentation mechanisms [5] [17] |
The integration of multiple analytical techniques creates a comprehensive characterization strategy that ensures complete structural elucidation of lifitegrast impurity D and related process degradants [15] [5] [20]. This multi-technique approach provides redundant structural confirmation and enables the establishment of structure-property relationships essential for understanding degradation mechanisms and optimizing pharmaceutical processes [15] [5]. The combination of chromatographic separation, mass spectrometric identification, and Nuclear Magnetic Resonance structural confirmation represents the current standard for pharmaceutical impurity characterization [18] [19] [20].
The formation of Lifitegrast impurity D involves complex thermal dehydrogenative aromatization mechanisms that occur during the multistep synthesis of the parent compound. Research has identified that the primary pathway for aromatization impurity formation involves metal-catalyzed dehydrogenative aromatization of the tetrahydroisoquinoline core under elevated temperature conditions [1].
The thermal dehydrogenative aromatization pathway proceeds through a multi-step mechanism involving the 5,7-dichlorotetrahydroisoquinoline intermediate. During the Friedel-Crafts cyclization step, temperatures between 155-165°C promote the controlled formation of the desired tetrahydroisoquinoline product while minimizing unwanted aromatization. However, when temperatures exceed 165°C, the formation of aromatized impurity 5a increases significantly from 6.3% to 13.6% [1].
| Temperature Range (°C) | Product Formation (%) | Aromatization Impurity 5a (%) | Primary Mechanism |
|---|---|---|---|
| 145-155 | N.D. | N.D. | Insufficient heat for reaction |
| 155-165 | 93.4 | 6.3 | Controlled dehydrogenative aromatization |
| 165-175 | 85.3 | 13.6 | Excessive thermal stress |
The mechanistic pathway involves metal-catalyzed dehydrogenation where aluminum chloride, used in the Friedel-Crafts reaction, catalyzes the removal of hydrogen atoms from the tetrahydroisoquinoline ring system [1]. The aromatization process occurs through a step-wise dehydrogenation mechanism where the saturated ring undergoes sequential hydrogen elimination to form the aromatic system characteristic of Lifitegrast impurity D.
Research has demonstrated that the aromatization impurity can be effectively controlled through temperature optimization and recrystallization techniques. The implementation of ethanol-water recrystallization systems (10:4 ratio) successfully reduces the aromatization impurity content from 3.3% to 0.4% while maintaining high yields of 78.4% [1].
| Solvent System | Yield (%) | Product Purity (%) | Aromatization Impurity (%) |
|---|---|---|---|
| EtOH/H2O (5:4) | 31.1 | 96.5 | 3.3 |
| EtOH only | 21.8 | 99.2 | 0.4 |
| H2O only | 48.8 | 99.4 | 0.3 |
| EtOH/H2O (10:4) | 78.4 | 99.3 | 0.4 |
The thermal stability profile of the lifitegrast molecule shows particular sensitivity to elevated temperatures during processing. Studies have identified that lifitegrast undergoes thermal degradation at temperatures above 60°C, with significant formation of degradation products including those structurally related to Lifitegrast impurity D [2] [3]. The thermal degradation pathway involves dehydrogenative processes that affect both the tetrahydroisoquinoline core and the benzofuran moiety of the molecule.
Oxidative stress conditions contribute significantly to the thermal degradation pathways. The presence of reactive oxygen species during thermal processing enhances the rate of aromatization reactions through free radical mechanisms. Research has shown that citric acid acts as an effective antioxidant by removing hydrogen peroxide and chelating metal ions that catalyze oxidative reactions, thereby reducing the formation of thermally-induced impurities [4].
The racemization dynamics during amide bond formation represent a critical pathway for Lifitegrast impurity D generation. The mechanism involves stereochemical inversion at the chiral center during carboxylation reactions, particularly when using specific protecting group strategies and lithium-based reagent systems [1] [5].
The racemization mechanism proceeds through the formation of five-ring intermediates when inappropriate protecting groups are employed. Research has identified that when tert-butoxycarbonyl (Boc) is used as the protecting group, extensive racemization occurs (45.7%) due to the coordination of the carbonyl oxygen with lithium, followed by lithium-hydrogen exchange with benzyl hydrogen to form a planar five-ring intermediate [1].
| Protecting Group | Base System | Temperature (°C) | Conversion (%) | Racemization/Isomerization (%) | Mechanism |
|---|---|---|---|---|---|
| Boc | n-BuLi/TMEDA | -60 to -70 | 89.3 | 45.7 | Five-ring intermediate formation |
| Triphenylmethyl | n-BuLi/TMEDA | -60 to -70 | 98.9 | 1.5 | Steric protection |
| Methylene | n-BuLi | -60 to -70 | 93.4 | 6.7 | Moderate protection |
The triphenylmethyl protecting group demonstrates superior performance in preventing racemization through steric hindrance mechanisms. The bulky triphenyl substituent effectively shields the reactive site from unwanted side reactions that lead to stereochemical inversion, maintaining racemization levels below 1.5% [1]. This steric protection effect is critical for maintaining the desired S-configuration of lifitegrast during synthesis.
Temperature control plays a crucial role in racemization dynamics. Studies have shown that maintaining reaction temperatures between -60°C to -70°C minimizes racemization while ensuring adequate conversion rates. When temperatures increase to -50°C to -60°C, the formation of unknown impurities increases significantly, indicating enhanced racemization pathways at elevated temperatures [1].
The lithium reagent system significantly influences racemization dynamics. The use of n-butyllithium in combination with tetramethylethylenediamine (TMEDA) provides optimal results by promoting depolymerization of the lithium reagent and increasing reaction selectivity. Alternative systems such as lithium diisopropylamide (LDA) require higher equivalents (3.0-4.0 equiv) to achieve comparable conversion rates while maintaining acceptable racemization levels [1].
Mechanistic studies have revealed that racemization during amide bond formation involves azlactone intermediates. The most important racemization pathway proceeds through the formation of 5(4H)-oxazolone structures where the ease of alpha-proton removal by bases from the chiral center determines the extent of stereochemical inversion [6]. The resonance stabilization of the resulting carbanion drives the racemization process, with the stability enhanced by electron-withdrawing effects of the acyl group.
Quantum chemical calculations have been employed to understand the thermodynamic feasibility of degradation pathways leading to Lifitegrast impurity D formation. These calculations reveal that the formation of degradation products DP1 and DP2 under acidic stress conditions involves reaction enthalpy changes that favor the cleavage of specific bonds within the lifitegrast structure [7].
| Degradation Product | Formation Mechanism | Molecular Formula | Molecular Weight (g/mol) | Cytotoxicity Threshold (μg/mL) |
|---|---|---|---|---|
| DP1 (Tetrahydroisoquinoline derivative) | Amide bond hydrolysis | C20H20Cl2N2O5S | 455.35 | 1280 |
| DP2 (Benzofuran-6-carboxylic acid) | Complete structural cleavage | C9H6O3 | 162.14 | 8 |
The racemization kinetics are strongly influenced by the nature of the coupling reagents and reaction conditions. Flash thermal racemization techniques have been developed to achieve rapid stereochemical inversion under controlled conditions, utilizing elevated temperatures (100-230°C) with short residence times (9 seconds) to minimize side product formation while achieving desired racemization levels [8].
Additive effects play important roles in controlling racemization during amide coupling reactions. The use of hydroxylamine derivatives and other additives with X-OH structures can form active esters with carboxylic acids, helping to capture reactive species and reduce the extent of racemization during peptide bond formation [6]. These additives serve dual purposes of enhancing coupling efficiency while minimizing stereochemical degradation.